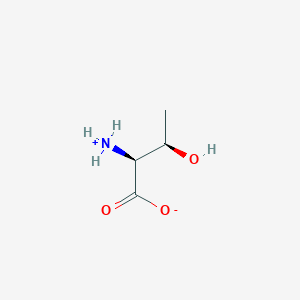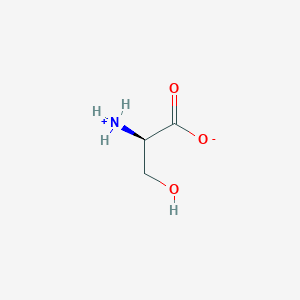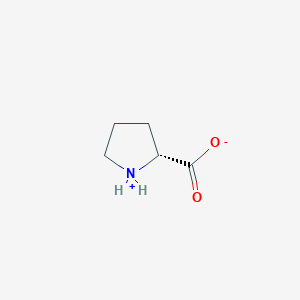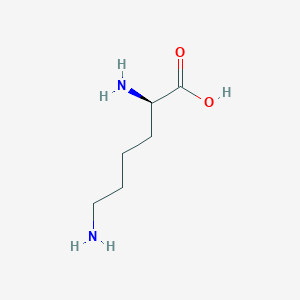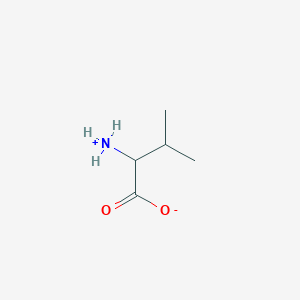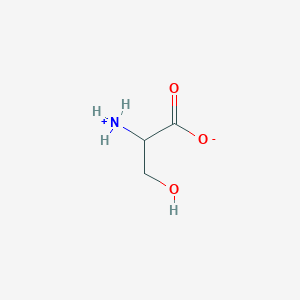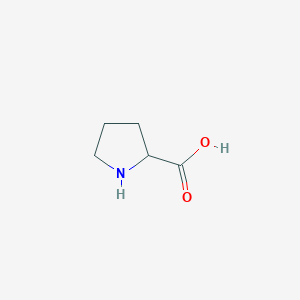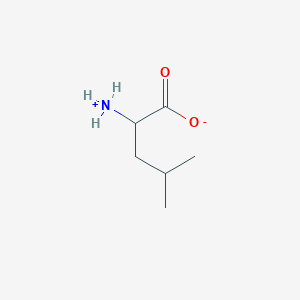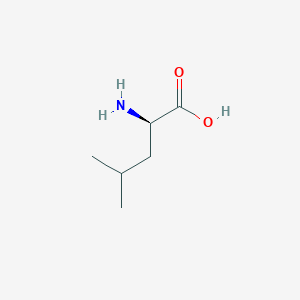
D-Leucin
Übersicht
Beschreibung
D-Leucin: ist ein Enantiomer der essentiellen Aminosäure Leucin, die eine verzweigtkettige Aminosäure ist. Es ist eines der beiden Stereoisomere von Leucin, das andere ist L-Leucin. This compound kommt in der Natur nicht so häufig vor wie L-Leucin, hat aber bedeutende Anwendungen in verschiedenen Bereichen, darunter Biochemie, Medizin und Industrie. Es ist bekannt für seine Rolle bei der Proteinsynthese und den Stoffwechselfunktionen.
Wissenschaftliche Forschungsanwendungen
Chemie:
Synthese von Peptid-Antibiotika: D-Leucin wird als Zwischenprodukt bei der Synthese von Peptid-Antibiotika verwendet.
Chirale Katalysatoren: Es wird bei der Synthese chiraler Katalysatoren für die asymmetrische Synthese eingesetzt.
Biologie:
Proteinsynthese: this compound spielt eine Rolle bei der Regulation der Proteinsynthese durch die Aktivierung des Mechanistischen Ziels von Rapamycin (mTOR)-Signalwegs.
Stoffwechselstudien: Es wird in Studien im Zusammenhang mit dem Aminosäurestoffwechsel und der Energiehomöostase verwendet.
Medizin:
Therapeutisches Mittel: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselstörungen und Muskelschwund.
Nahrungsergänzungsmittel: Es wird in Nahrungsergänzungsmitteln verwendet, um das Muskelwachstum und die -reparatur zu verbessern.
Industrie:
Lebensmittelzusatzstoff: this compound wird in der Lebensmittelindustrie als Geschmacksverstärker verwendet.
Pharmazeutika: Es wird bei der Formulierung verschiedener pharmazeutischer Produkte verwendet.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Aktivierung des Mechanistischen Ziels von Rapamycin (mTOR)-Signalwegs aus. Dieser Weg ist entscheidend für die Proteinsynthese und das Zellwachstum. This compound bindet an spezifische Rezeptoren und aktiviert mTORC1, was zu einer erhöhten Proteinsynthese und Hemmung des Proteinabbaus führt . Zusätzlich fördert this compound den Energiestoffwechsel durch Steigerung der Glukoseaufnahme, mitochondrialer Biogenese und Fettsäureoxidation .
Wirkmechanismus
Target of Action
D-Leucine, an essential branched-chain amino acid, primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is responsible for the cellular uptake of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan . This transporter plays a crucial role in cellular amino acid homeostasis and protein synthesis.
Mode of Action
D-Leucine interacts with its target, LAT1, facilitating its uptake into cells . Once inside the cell, D-Leucine can influence various cellular processes.
Biochemical Pathways
D-Leucine is involved in the catabolic pathway of branched-chain amino acids. The first step in this pathway is a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids, catalyzed by branched-chain aminotransferase . This process simultaneously converts glutamate into 2-ketoglutarate .
Pharmacokinetics
The pharmacokinetics of D-Leucine involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that acetylation of leucine switches its uptake into cells from LAT1 to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch enhances the bioavailability of D-Leucine .
Result of Action
The molecular and cellular effects of D-Leucine’s action are complex and multifaceted. D-Leucine’s anabolic effects on muscle and other tissues have been noted, including its ability to stimulate protein synthesis by activating the mTORC1 signaling pathway . Moreover, co-ingestion of carbohydrates and essential amino acids enhances D-Leucine’s anabolic effects .
Action Environment
Environmental factors, such as diet, can significantly influence D-Leucine’s action, efficacy, and stability. For instance, dietary leucine can modify insulin resistance by acting on multiple tissues and at multiple levels of metabolism . Therefore, understanding how D-Leucine interacts with other nutrients, dietary factors, and lifestyle habits is crucial to maximize its benefits .
Biochemische Analyse
Biochemical Properties
D-Leucine interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in the modulation of skeletal muscle metabolism and the regulation of energy balance . The interaction of D-Leucine with these biomolecules is essential for its function in biochemical reactions .
Cellular Effects
D-Leucine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays an important role in growth, development, and biotic stress responses in higher plants .
Molecular Mechanism
At the molecular level, D-Leucine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are crucial for understanding the mechanism of action of D-Leucine .
Temporal Effects in Laboratory Settings
Over time, the effects of D-Leucine can change in laboratory settings. This includes information on D-Leucine’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of D-Leucine vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
D-Leucine is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
D-Leucine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of D-Leucine affects its activity or function. Targeting signals or post-translational modifications direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen:
Chemische Synthese: D-Leucin kann durch enantioselektive Aminierung von 2-Oxosäuren unter Verwendung von D-Aminosäure-Dehydrogenase synthetisiert werden.
Fließ-Nanopräzipitation: Dieses Verfahren beinhaltet die Flash-Nanopräzipitation von größenkontrollierten this compound-Nanopartikeln für Sprühtrocknungsformulierungen.
Industrielle Produktionsverfahren:
Fermentation: Die industrielle Produktion von this compound kann durch mikrobielle Fermentation unter Verwendung genetisch veränderter Mikroorganismen erreicht werden, die this compound überproduzieren.
Enzymatische Synthese: Enzymatische Verfahren unter Verwendung von D-Aminosäure-Dehydrogenase und Glucose-Dehydrogenase zur NADPH-Regeneration werden ebenfalls für die großtechnische Produktion von this compound eingesetzt.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: D-Leucin kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.
Reduktion: Reduktionsreaktionen von this compound sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an der Aminogruppe oder Carboxylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Acylchloride.
Hauptprodukte:
Oxidationsprodukte: Keto-Säuren, Aldehyde.
Reduktionsprodukte: Aminoalkohole.
Substitutionsprodukte: N-alkylierte oder N-acylierte Derivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
L-Leucin: Die häufigste Form von Leucin, essentiell für die Proteinsynthese und Stoffwechselfunktionen.
D-Isoleucin: Eine weitere verzweigtkettige Aminosäure mit ähnlichen Eigenschaften, aber unterschiedlichen Stoffwechselwegen.
D-Valin: Eine verzweigtkettige Aminosäure mit unterschiedlichen Bioaktivitäten und Anwendungen.
Vergleich:
Einzigartigkeit: D-Leucin ist einzigartig in seiner Fähigkeit, den mTOR-Signalweg effektiver als sein L-Isomer zu aktivieren.
Die einzigartigen Eigenschaften und Anwendungen von this compound machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Bereichen. Seine Fähigkeit, wichtige Signalwege zu aktivieren und seine Rolle bei der Synthese wichtiger bioaktiver Verbindungen unterstreichen seine Bedeutung in Forschung und Entwicklung.
Eigenschaften
IUPAC Name |
(2R)-2-amino-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046347 | |
| Record name | (2R)-2-Amino-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Leucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
21.5 mg/mL | |
| Record name | D-Leucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
328-38-1 | |
| Record name | D-Leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Leucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Leucine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2R)-2-Amino-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-LEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965COD96YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Leucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 288 °C | |
| Record name | D-Leucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Leucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013773 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of D-Leucine on myofibrillar proteolysis in chick skeletal muscles?
A3: D-Leucine is more effective than L-Leucine in suppressing myofibrillar proteolysis in chick skeletal muscles. [] It achieves this by decreasing the expression of proteolytic-related genes such as ubiquitin, proteasome, m-calpain, and cathepsin B. [] D-Leucine's conversion to alpha-ketoisocaproate (KIC) might contribute to its enhanced effect. []
Q2: How does Candida albicans utilize D-Leucine?
A5: Candida albicans utilizes D-Leucine as a nutrient source through the action of the Ifg3 enzyme. [] This utilization seems to be dependent on the growth morphotype, with biofilm cells showing reduced ability to metabolize D-Leucine. []
Q3: What is the role of D-Amino Acid Oxidase (DAO) in D-Leucine metabolism?
A6: Renal DAO is crucial for the chiral inversion of D-Leucine. [] Studies in mutant mice lacking DAO activity (ddY/DAO(-)) showed that these mice were unable to convert D-[(2)H(7)]Leucine to α-[(2)H(7)]Ketoisocaproic acid ([(2)H(7)]KIC) and L-[(2)H(7)]Leucine, unlike normal mice (ddY/DAO(+)). [] Reduced renal mass also led to slower D-Leucine elimination and lower conversion to KIC, highlighting the kidney's primary role in this process. []
Q4: What is the molecular formula and weight of D-Leucine?
A4: The molecular formula of D-Leucine is C6H13NO2, and its molecular weight is 131.17 g/mol.
Q5: Are there spectroscopic techniques to differentiate D-Leucine from L-Leucine?
A8: Yes, Raman spectroscopy can differentiate between inclusion complexes of N-benzoyl-D-Leucine and N-benzoyl-L-Leucine with β-Cyclodextrin. [] The observed frequency shifts and intensity changes in specific Raman bands upon complex formation differ between the two enantiomers, highlighting the chiral recognition ability of this technique. []
Q6: Can D-Leucine be formulated into nanoparticles for drug delivery?
A9: Yes, D-Leucine nanoparticles can be prepared using a flow-based flash nanoprecipitation technique. [] These nanoparticles show potential as glidants in dry powder inhaler formulations, improving the aerodynamic properties of drugs like budesonside without altering their morphology. []
Q7: How are D-Leucine and related compounds analyzed in biological samples?
A10: A sensitive method for measuring trace amounts of D-Proline, another D-amino acid, in biological samples involves derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole, followed by analysis using a column-switching HPLC system equipped with micro-ODS and chiral columns. [] This approach allows for accurate determination of D-Proline levels in various brain regions and sera. []
Q8: How is the enantiomeric purity of D-Leucine assessed in fermented soy beans?
A11: HPLC coupled with UV detection, following derivatization with N-benzoyl chloride, is used to determine the enantiomeric composition and concentration of amino acids, including Leucine, in fermented soy beans. [] This method helps evaluate the levels of both D- and L-enantiomers in food samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



